

commercial availability of (R)-Ethyl piperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Ethyl piperidine-3-carboxylate hydrochloride

Cat. No.: B1418001

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of (R)-Ethyl piperidine-3-carboxylate hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **(R)-Ethyl piperidine-3-carboxylate hydrochloride**. As a critical chiral building block, the accessibility and quality of this compound are paramount for the successful synthesis of numerous active pharmaceutical ingredients (APIs). This document delves into its commercial availability, prevalent synthetic and purification methodologies, essential quality control protocols, and significant applications, grounding all claims in authoritative sources.

Introduction: The Significance of a Chiral Scaffold

(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a valued chiral intermediate in medicinal chemistry.^[1] Its hydrochloride salt is often the preferred form for handling and stability. The piperidine ring is a ubiquitous scaffold in approved drugs, and introducing chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties.^[2] This specific enantiomer, the (R)-isomer, is a key precursor for a range of therapeutics, including treatments for diabetes, epilepsy, and sleep disorders.^[3] Understanding its supply chain, from synthesis to quality verification, is therefore crucial for any research and development program that utilizes it.

Chemical and Physical Properties

The compound is commercially available as both a free base (a liquid) and a hydrochloride salt (a solid). The hydrochloride form often offers improved stability and ease of handling for weighing and formulation.

Property	(R)-Ethyl piperidine-3-carboxylate (Free Base)	(R)-Ethyl piperidine-3-carboxylate HCl (Salt)
Synonyms	(R)-ethyl nipecotate, (-)-Ethyl nipecotate	Ethyl nipecotate hydrochloride
CAS Number	25137-01-3[1][3]	37675-19-7[4]
Molecular Formula	C ₈ H ₁₅ NO ₂ [1]	C ₈ H ₁₅ NO ₂ · HCl[4] (or C ₈ H ₁₆ CINO ₂)
Molecular Weight	157.21 g/mol [1][3]	193.67 g/mol [4]
Appearance	Clear, colorless to almost colorless liquid[5]	White solid
Purity (Typical)	≥97%[4]	≥97%
Density	~1.092 g/mL at 25 °C	Not applicable
Boiling Point	110 °C at 20 mmHg[5]	Not applicable
Flash Point	104 °C (219.2 °F)	Not applicable

Commercial Availability and Sourcing

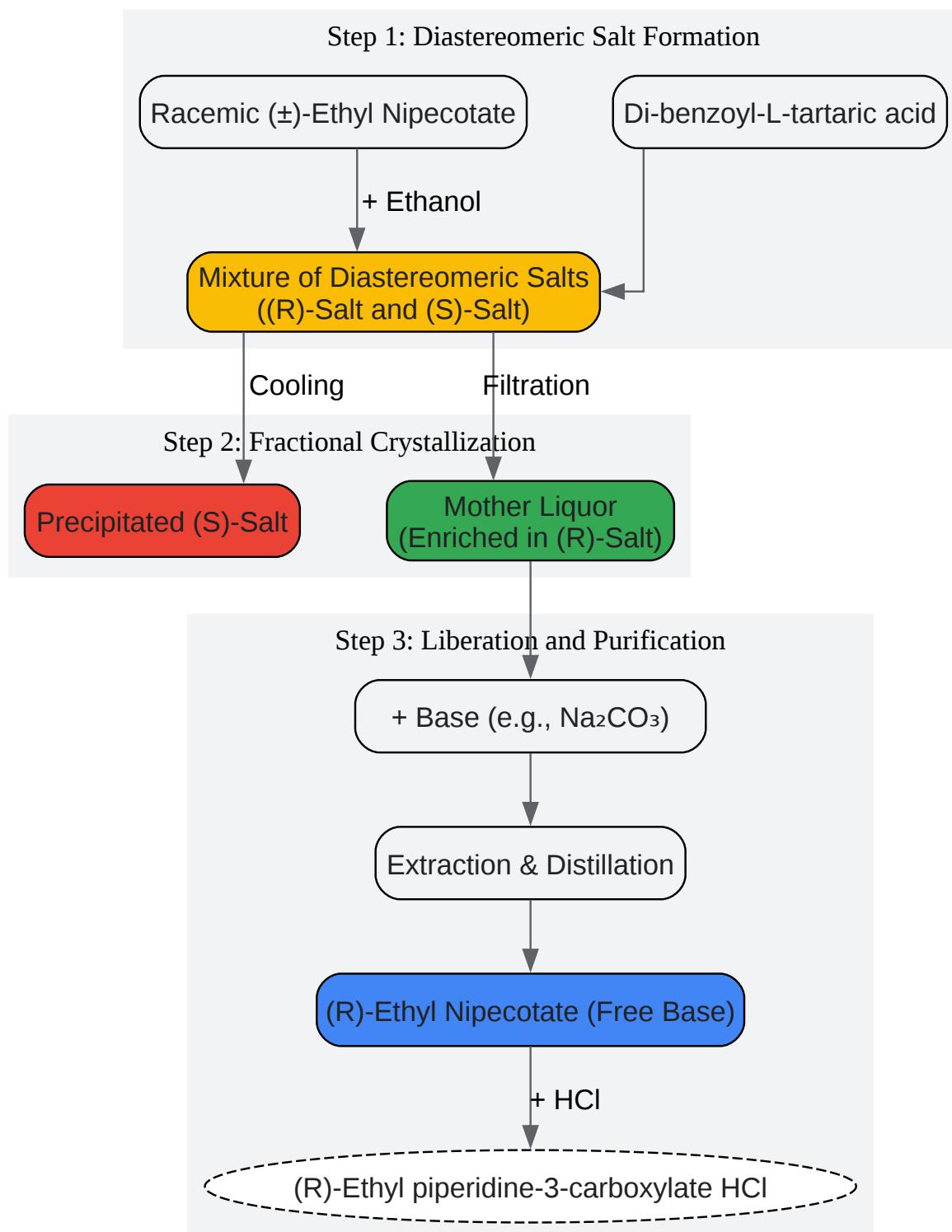
(R)-Ethyl piperidine-3-carboxylate hydrochloride and its free base are readily available from a variety of chemical suppliers catering to research and bulk manufacturing scales. Purity levels are typically high (≥97%), but verification of enantiomeric excess (e.e.) is a critical step for the end-user.

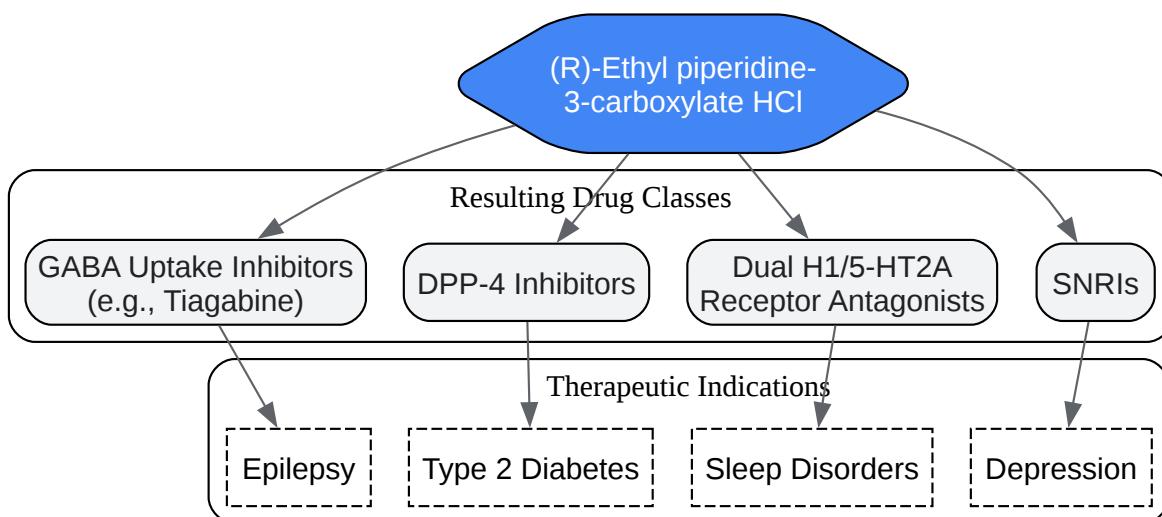
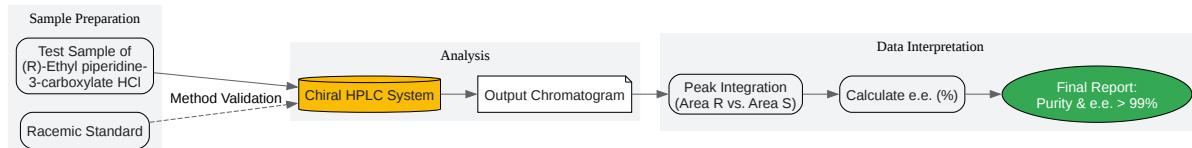
Table of Representative Suppliers:

Supplier	Product Name	CAS Number	Notes
Sigma-Aldrich (Merck)	(R)-Ethyl piperidine-3-carboxylate	25137-01-3	Often supplied as the free base with ≥97% purity.
Tokyo Chemical Industry (TCI)	Ethyl (R)-(-)-3-Piperidinocarboxylate	25137-01-3	Marketed as a key intermediate for GABA uptake inhibitors like Tiagabine. [6]
Santa Cruz Biotechnology	(R)-Ethyl piperidine-3-carboxylate	25137-01-3	Available for research use, typically at ≥98% purity. [3]
BLD Pharm	(R)-Ethyl piperidine-3-carboxylate	25137-01-3	Listed as a building block for anticonvulsants. [7]
CP Lab Safety	(R)-Ethyl piperidine-3-carboxylate hydrochloride	37675-19-7	Explicitly lists the hydrochloride salt with ≥97% purity. [4]
Oakwood Chemical	Ethyl Piperidine-3-carboxylate hydrochloride	4842-86-8	Note: This CAS may refer to the racemic mixture; verification is essential. [8]

Disclaimer: This list is not exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and stereochemistry.

Core Synthetic Methodologies: Accessing the Chiral Intermediate


The industrial production of the (R)-enantiomer predominantly relies on the separation of a racemic mixture, a process known as chiral resolution. Asymmetric synthesis routes are also being developed but classical resolution remains a cost-effective and common approach.



Chiral Resolution via Diastereomeric Salt Formation

The most documented method for obtaining enantiomerically pure ethyl nipecotate is the resolution of the racemate using a chiral resolving agent.^{[9][10]} The underlying principle is the reaction of the racemic base with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Workflow for Chiral Resolution: A common and effective resolving agent is di-benzoyl-L-tartaric acid.^{[9][11]}

- Salt Formation: Racemic (\pm)-ethyl nipecotate is dissolved in a suitable solvent, such as aqueous ethanol. Di-benzoyl-L-tartaric acid is added, forming two diastereomeric salts: ((R)-ethyl nipecotate)-(L-tartrate) and ((S)-ethyl nipecotate)-(L-tartrate).^[9]
- Fractional Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt is less soluble and will preferentially crystallize out of the solution. For example, using di-benzoyl-L-tartaric acid often leads to the precipitation of the (S)-enantiomer salt, leaving the desired (R)-enantiomer enriched in the mother liquor.^{[9][11]}
- Isolation: The crystallized salt is removed by filtration.
- Liberation of the Free Base: The enriched mother liquor (containing the (R)-enantiomer salt) is treated with a base (e.g., sodium carbonate) to neutralize the tartaric acid and liberate the (R)-ethyl nipecotate free base.^[9]
- Extraction & Purification: The free base is extracted from the aqueous solution using an organic solvent (e.g., MTBE) and purified, typically by distillation.
- Salt Formation (HCl): To obtain the final product, the purified (R)-ethyl nipecotate free base is dissolved in a solvent and treated with hydrochloric acid to precipitate the stable hydrochloride salt.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [chemicalbook.com]
- 6. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 7. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. Ethyl Piperidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [commercial availability of (R)-Ethyl piperidine-3-carboxylate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418001#commercial-availability-of-r-ethyl-piperidine-3-carboxylate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com